

# Comparative review of the safety and tolerability profiles of isavuconazonium and other triazoles

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Isavuconazonium**

Cat. No.: **B1236616**

[Get Quote](#)

## Isavuconazonium vs. Other Triazoles: A Comparative Review of Safety and Tolerability

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety and tolerability profiles of **isavuconazonium** and other triazole antifungal agents. The information is supported by experimental data from key clinical trials to aid in informed decision-making during drug development and clinical research.

**Isavuconazonium**, a second-generation triazole, has emerged as a critical agent in the management of invasive fungal infections. Its safety and tolerability profile is a key consideration, particularly in comparison to established triazoles like voriconazole and posaconazole. This guide synthesizes data from pivotal clinical studies to draw a comparative landscape of their adverse effect profiles.

## Comparative Safety and Tolerability Data

The following tables summarize quantitative data on treatment-emergent adverse events (TEAEs) from significant comparative studies.

## Table 1: Comparison of Treatment-Emergent Adverse Events (TEAEs) in the SECURE Trial (Isavuconazole vs. Voriconazole)

| Adverse Event Category             | Isavuconazole (N=258) | Voriconazole (N=258) | p-value         |
|------------------------------------|-----------------------|----------------------|-----------------|
| Drug-Related TEAEs                 | 42%                   | 60%                  | <0.001          |
| Hepatobiliary Disorders            | 9%                    | 16%                  | 0.016           |
| Eye Disorders                      | 15%                   | 27%                  | 0.002           |
| Skin/Subcutaneous Tissue Disorders | 33%                   | 42%                  | 0.037           |
| Gastrointestinal Disorders         | 68%                   | 69%                  | Not Significant |
| Infections and Infestations        | 59%                   | 61%                  | Not Significant |
| All-Cause Mortality (Day 42)       | 19%                   | 20%                  | Not Significant |

Data from the SECURE Trial, a phase 3, randomized, double-blind study.<sup>[1]</sup>

[2]

**Table 2: Comparative Safety Outcomes from a Retrospective Cohort Study (Isavuconazole vs. Voriconazole vs. Posaconazole)**

| Safety Outcome                                                                                                              | Isavuconazole (N=33)      | Voriconazole (N=34)       | Posaconazole (N=33)       | p-value |
|-----------------------------------------------------------------------------------------------------------------------------|---------------------------|---------------------------|---------------------------|---------|
| Composite Safety Outcome*                                                                                                   | 24.2%                     | 55.9%                     | 39.4%                     | 0.028   |
| QTc Prolongation                                                                                                            | Lower Incidence           | Higher Incidence          | Higher Incidence          | 0.037   |
| Change in QTc from Baseline                                                                                                 | Decrease                  | Increase                  | Increase                  | <0.01   |
| Elevated Liver Function Tests (>5x ULN)                                                                                     | No Significant Difference | No Significant Difference | No Significant Difference | >0.05   |
| Composite safety outcome included QTc prolongation, elevated liver function tests, or any documented adverse drug event.[3] |                           |                           |                           |         |

## Key Differentiators in Safety Profiles

Isavuconazole demonstrates a distinct safety and tolerability profile compared to other broad-spectrum triazoles.

- Hepatotoxicity: Clinical data consistently indicates that isavuconazole is associated with a lower incidence of hepatobiliary disorders compared to voriconazole.[1][4][5] While all triazoles carry a risk of hepatotoxicity, the reduced rate with isavuconazole is a significant clinical advantage.[6]
- QT Interval Effects: A unique characteristic of isavuconazole is its association with QTc interval shortening, in contrast to the QTc prolongation often seen with voriconazole and posaconazole.[7] This makes isavuconazole a potentially safer option for patients with a baseline risk of cardiac arrhythmias.

- Drug-Drug Interactions: Isavuconazole is reported to have a less complex drug interaction profile compared to voriconazole and posaconazole, which can be a crucial factor in managing patients on multiple medications.[\[7\]](#)
- Ocular and Dermatological Events: The SECURE trial highlighted a significantly lower frequency of eye disorders and skin or subcutaneous tissue disorders in patients treated with isavuconazole versus voriconazole.[\[1\]](#)[\[2\]](#)

## Experimental Protocols

### The SECURE Trial (NCT00412893)

The SECURE trial was a pivotal phase 3, randomized, double-blind, global multicenter, non-inferiority study comparing isavuconazole to voriconazole for the primary treatment of invasive mould disease.[\[1\]](#)[\[2\]](#)

- Patient Population: Adult patients with suspected invasive mould disease were enrolled.
- Randomization and Blinding: Patients were randomized 1:1 to receive either isavuconazole or voriconazole. The study was double-blinded, meaning neither the patients nor the investigators knew which treatment was being administered.
- Dosing Regimens:
  - Isavuconazole: 372 mg of **isavuconazonium** sulfate (equivalent to 200 mg of isavuconazole) intravenously every 8 hours for six doses, followed by 372 mg once daily (intravenously or orally).
  - Voriconazole: 6 mg/kg intravenously every 12 hours on day 1, followed by 4 mg/kg intravenously every 12 hours on day 2. From day 3, the dose was 4 mg/kg intravenously every 12 hours or 200 mg orally every 12 hours.
- Primary Endpoint: The primary efficacy endpoint was all-cause mortality through day 42 in the intent-to-treat population.
- Safety Assessments: Safety was assessed by monitoring treatment-emergent adverse events, laboratory values, and vital signs throughout the study.

## Visualizing Key Comparative Safety Data

The following diagrams illustrate the key differences in the safety profiles of isavuconazole and other triazoles.



[Click to download full resolution via product page](#)

Caption: Comparative Safety Profiles of Triazoles.

[Click to download full resolution via product page](#)

Caption: Impact of Triazoles on Cardiac QTc Interval.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Isavuconazole versus voriconazole for primary treatment of invasive mould disease caused by *Aspergillus* and other filamentous fungi (SECURE): a phase 3, randomised-controlled, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative evaluation of isavuconazonium sulfate, voriconazole, and posaconazole for the management of invasive fungal infections in an academic medical center - PMC [pmc.ncbi.nlm.nih.gov]

- 4. idchula.org [idchula.org]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. 1211: A Phase 3, Randomized, Double-Blind, Non-Inferiority Trial to Evaluate Efficacy and Safety of Isavuconazole versus Voriconazole in Patients with Invasive Mold Disease (SECURE): Outcomes in Invasive Aspergillosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- To cite this document: BenchChem. [Comparative review of the safety and tolerability profiles of isavuconazonium and other triazoles]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1236616#comparative-review-of-the-safety-and-tolerability-profiles-of-isavuconazonium-and-other-triazoles>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)